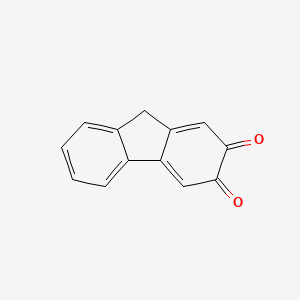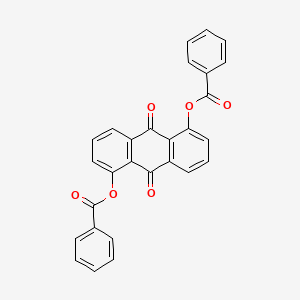
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate is an organic compound derived from anthracene It is characterized by its unique structure, which includes two benzoate groups attached to the 9,10-dioxo-9,10-dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate typically involves the reaction of 9,10-dihydroanthracene with benzoic acid derivatives. One common method is the esterification reaction, where 9,10-dihydroanthracene is reacted with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl dibenzoate
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(propane-3,1-diyl)bis(phosphonic acid)
- 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl dibenzoate
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl dibenzoate is unique due to its specific substitution pattern and the presence of two benzoate groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
575489-38-2 |
|---|---|
Molecular Formula |
C28H16O6 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(5-benzoyloxy-9,10-dioxoanthracen-1-yl) benzoate |
InChI |
InChI=1S/C28H16O6/c29-25-20-14-8-16-22(34-28(32)18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)33-27(31)17-9-3-1-4-10-17/h1-16H |
InChI Key |
AKIWQLUBVUXEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


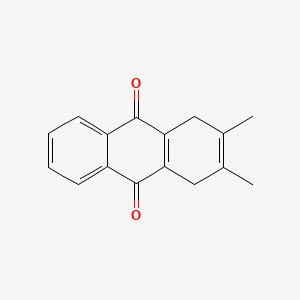

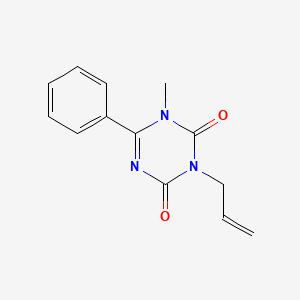
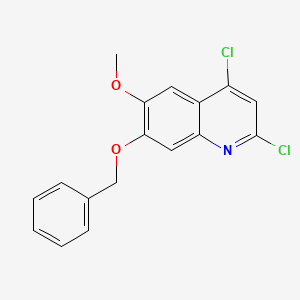
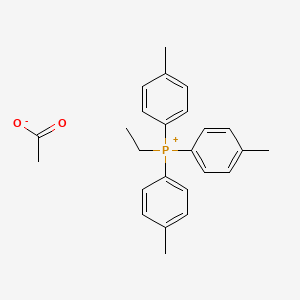
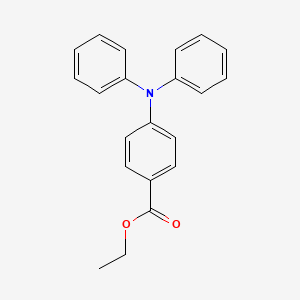
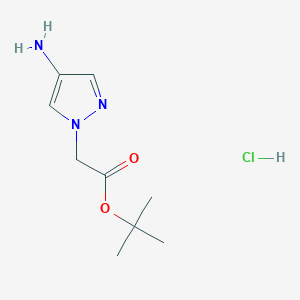
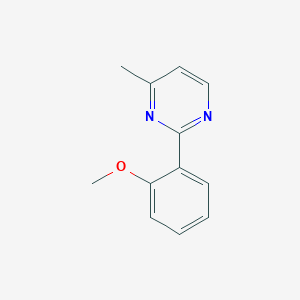

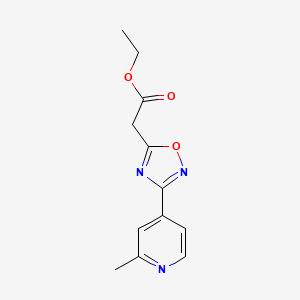
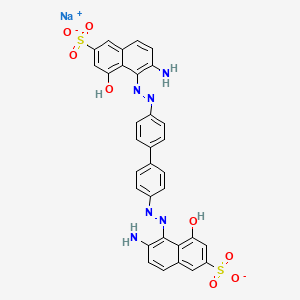

![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
